molecular formula C8H12O4 B2542921 Methyl 3-methyl-2,4-dioxohexanoate CAS No. 167408-68-6

Methyl 3-methyl-2,4-dioxohexanoate

Cat. No.: B2542921
CAS No.: 167408-68-6
M. Wt: 172.18
InChI Key: YCXXUHBTNQZQHD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6) is a high-purity β-keto ester compound supplied for research and development purposes. With a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol, this chemical serves as a versatile building block in organic synthesis . Its structure features multiple reactive carbonyl groups, allowing it to participate in various chemical transformations, such as cyclization and alkylation reactions, which are fundamental for constructing complex molecular architectures . This compound is particularly valuable in medicinal chemistry and pharmaceutical research as a key intermediate for the synthesis of heterocyclic compounds and Active Pharmaceutical Ingredients (APIs) . Researchers utilize its polyketide-like structure in the development of potential therapeutics. The handling of this reagent requires appropriate safety precautions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-2,4-dioxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXUHBTNQZQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Character of Dioxoester Carbonyl Functionalities

The reactivity of Methyl 3-methyl-2,4-dioxohexanoate is significantly influenced by the presence of its β-dicarbonyl moiety. This structural feature gives rise to keto-enol tautomerism, a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (characterized by a hydroxyl group bonded to a carbon-carbon double bond). fiveable.melibretexts.org The keto form is generally more stable due to the stronger C=O bond compared to the C=C bond. fiveable.me However, the enol form can be stabilized through intramolecular hydrogen bonding, a common feature in β-diketones. fiveable.me

The presence of two carbonyl groups dramatically increases the acidity of the α-protons (the hydrogens on the carbon between the two carbonyls). youtube.compearson.com The pKa of these protons is significantly lower (around 9-10) compared to a typical ketone (around 19-20), making them about 10 billion times more acidic. youtube.com This increased acidity is due to the stabilization of the resulting enolate anion through resonance, where the negative charge is delocalized over both oxygen atoms. youtube.com

This dual character allows β-dicarbonyl compounds to act as both nucleophiles and electrophiles. researchgate.net The enolate, readily formed by treatment with a base, is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. pressbooks.publibretexts.org Conversely, the carbonyl carbons are electrophilic and can be attacked by nucleophiles. This ambident nature is fundamental to the diverse reactivity of this compound.

Table 1: Comparison of Acidity

Compound TypeApproximate pKa
Alkane~50
Ketone (α-proton)~19-20
β-Dicarbonyl Compound (α-proton)~9-11

This table illustrates the enhanced acidity of the α-protons in β-dicarbonyl compounds compared to simple ketones.

Cyclization Reactions and Heterocycle Formation

The unique structural and reactivity characteristics of dioxoesters like this compound make them valuable precursors for the synthesis of various heterocyclic compounds.

The 2-pyrone ring is a common motif in many natural products and biologically active molecules. beilstein-journals.org A prevalent method for synthesizing 4-hydroxy-2-pyrones is through the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic approach. urfu.ru For instance, 4-hydroxy-6-methyl-2-pyrone (B586867), also known as triacetic acid lactone, is a readily available and versatile building block for more complex pyrone-containing molecules. beilstein-journals.orggoogle.comgoogle.com Its synthesis can be achieved from dehydroacetic acid in the presence of sulfuric acid. google.com

The general strategy for forming pyrones from β-keto esters often involves condensation reactions. While specific examples for this compound are not detailed in the provided results, the chemistry of analogous β-keto esters provides a clear precedent for its potential to form pyrone and other heterocyclic structures through cyclization reactions. youtube.com

Intramolecular reactions offer an efficient pathway to construct cyclic molecules. youtube.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base commonly used to catalyze various organic transformations, including cyclization reactions. tandfonline.com It is particularly effective in promoting aldol-type condensation reactions. tandfonline.com

For a molecule like this compound, treatment with a base like DBU can facilitate the formation of an enolate, which can then undergo an intramolecular nucleophilic attack on one of the carbonyl groups. This can lead to the formation of a cyclic product. For example, intramolecular aldol (B89426) condensation of related β-keto esters can yield cyclic aldol products. nih.gov The specific outcome of such a reaction would depend on the structure of the starting material and the reaction conditions.

Alkylation, Acylation, and Condensation Reactions

The acidic α-proton of this compound allows for a variety of functionalization reactions at this position.

The enolate generated from a β-keto ester is a strong nucleophile and readily participates in C-alkylation and C-acylation reactions. libretexts.orgaklectures.com

C-Alkylation: This reaction involves the reaction of the enolate with an alkyl halide in an SN2 reaction. pressbooks.publibretexts.org This allows for the introduction of one or two alkyl groups at the α-carbon. youtube.compressbooks.pub The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical ketones. libretexts.org Stereoselective alkylation of β-keto esters remains a challenge due to the potential for racemization under acidic or basic conditions. nih.gov

C-Acylation: The enolate can also be acylated by reacting with an acylating agent like an acyl chloride or an acid anhydride. acs.org This reaction provides a route to β-diketones and other more complex dicarbonyl compounds. acs.orgnih.gov The chemoselectivity between C-acylation and O-acylation can be influenced by factors such as the solvent, electrophile, metal counterion, and reaction temperature. acs.org

Table 2: Common Reagents for Alkylation and Acylation

ReactionReagent TypeExample
C-AlkylationAlkyl HalideEthyl bromide
C-AcylationAcyl ChlorideAcetyl chloride
C-AcylationAcid AnhydrideAcetic anhydride

This table provides examples of reagents commonly used for the C-alkylation and C-acylation of β-keto esters.

The carbonyl groups of this compound can undergo various transformations, including reduction and reactions that lead to cyclic structures.

Reduction: The carbonyl groups of aldehydes, ketones, and esters can be reduced. researchgate.net For example, a combination of a hydrosilane like triethylsilane (HSiEt3) and a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can be used for the exhaustive reduction of aliphatic carbonyl functions to methyl groups. mdma.chscribd.comresearchgate.net

Dealdolization and Cyclohexenone Synthesis: While a direct "dealdolization" leading to cyclohexenones from this compound is not explicitly described, related transformations are well-established. The Robinson annulation, for instance, is a classic method for forming six-membered rings (cyclohexenones) by combining a Michael addition with an intramolecular aldol condensation. pearson.com Various methods exist for the synthesis of cyclohexenones from different starting materials, including the dehydrogenation of cyclohexanones and the cyclization of alkynals. organic-chemistry.orgorganic-chemistry.org These established routes highlight the potential for dicarbonyl compounds to serve as precursors for cyclohexenone synthesis through various reaction pathways. youtube.com

The reactivity of β-dicarbonyl compounds like this compound is a subject of significant academic interest. Their ability to undergo various rearrangement processes is crucial in synthetic chemistry for the construction of complex molecular architectures. This section explores the skeletal rearrangements observed in photoreactions and the isomerization phenomena encountered during synthetic and purification procedures.

Skeletal Rearrangements in Photoreactions (e.g., Methyl 2,4-dioxopentanoate adducts)

While specific photochemical studies on this compound are not extensively documented, the photoreactions of analogous β-dicarbonyl compounds, such as cross-conjugated cyclohexadienones, provide insight into potential skeletal rearrangement pathways. For instance, the irradiation of dienones in various solvents can lead to profound changes in the molecular skeleton.

One illustrative example is the photochemical rearrangement of 2-methoxy-3-keto-9-methyl-Δ¹,⁴-hexahydronaphthalene. gatech.edu The irradiation of this cross-conjugated cyclohexadienone in anhydrous dioxane was found to yield a tricyclic lumi-product, 2-keto-3-methoxy-10a-methyltricyclo[4.4.0.0¹,⁵]dec-3-ene, among other products. gatech.edu This type of rearrangement, often proceeding through excited states, results in the formation of new ring systems and represents a powerful, albeit complex, method for generating structural diversity from relatively simple starting materials. The specific products formed are highly dependent on the solvent and other reaction conditions. gatech.edu Such skeletal rearrangements are fundamental in the photochemical synthesis of complex natural products and their analogs.

Isomerization Studies during Synthesis and Purification (e.g., silyl (B83357) enol ethers)

The synthesis and purification of β-dicarbonyl compounds and their derivatives often involve equilibria between different isomeric forms. A prominent example is the isomerization of silyl enol ethers, which are common intermediates in the synthesis of compounds like this compound. The regioselectivity of silyl enol ether formation can be controlled to yield either the kinetic or the thermodynamic product. However, subsequent isomerization can occur, leading to a mixture of isomers.

Recent research has focused on developing catalytic methods to control this isomerization. For instance, triflic imide (Tf₂NH) has been shown to be a highly effective catalyst for the isomerization of kinetically favored silyl enol ethers to their more thermodynamically stable counterparts. beilstein-journals.orgnih.gov This process is typically rapid, reaching equilibrium under mild conditions. beilstein-journals.orgnih.gov The proposed mechanism involves the protonation of the silyl enol ether by the catalyst to form a siloxonium cation, which then undergoes deprotonation at a different position to yield the more stable isomer. beilstein-journals.org

The choice of catalyst and reaction conditions can significantly influence the outcome of the isomerization. Studies have explored various catalysts for this transformation, with Tf₂NH demonstrating high efficiency at low catalytic loadings. nih.gov The ability to control the isomeric composition of silyl enol ethers is critical, as it dictates the regiochemical outcome of subsequent reactions, such as aldol additions and cycloadditions. beilstein-journals.orgnih.gov

Table 1: Catalyst Screening for the Isomerization of Silyl Enol Ethers This table presents a summary of various catalysts used for the isomerization of a model silyl enol ether, highlighting the yield of the isomerized product and the recovery of the starting material.

Entry Catalyst Yield of Isomerized Product (%) Recovered Starting Material (%)
1 Tf₂NH 92 3
2 TfOH 88 10
3 TsOH·H₂O 35 63
4 10-Camphorsulfonic acid 20 78
5 Sc(OTf)₃ <5 93
6 TMSOTf <5 94

Data sourced from a study on Tf₂NH-catalyzed isomerization of silyl enol ethers. nih.gov Reaction conditions: 1 mol % of catalyst, CH₂Cl₂, -10 °C.

Furthermore, advancements in catalysis have enabled the selective synthesis of specific isomers. For example, nickel-catalyzed remote functionalization of ketones has been developed for the highly regio- and stereoselective formation of Z-silyl enol ethers. acs.orgnih.gov This method avoids the formation of thermodynamically favored isomers by controlling the reaction pathway through a chain-walking mechanism involving a Ni(II)-H active catalyst. acs.org Such precise control over isomerization is invaluable for the stereoselective synthesis of complex molecules. nih.gov

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. docbrown.infodocbrown.info

Proton (¹H) NMR spectroscopy detects the chemical shift of hydrogen atoms, which is highly sensitive to their local electronic environment. The integration of signal areas provides the ratio of protons in different environments, while spin-spin coupling patterns reveal the number of neighboring, non-equivalent protons, a relationship described by the n+1 rule. docbrown.info

For Methyl 3-methyl-2,4-dioxohexanoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. Although specific experimental data for this exact compound is not detailed in the available literature, a predicted spectrum can be inferred from its structure.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~1.1 Triplet (t) 3H -CH₂CH
~2.6 Quartet (q) 2H -CH ₂CH₃
~1.4 Doublet (d) 3H -CH(CH ₃)-
~4.0 Quartet (q) 1H -CH (CH₃)-
~3.7 Singlet (s) 3H -COOCH

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the determination of the total number of different carbon environments. libretexts.org The chemical shift of each signal indicates the type of carbon (e.g., alkyl, alkene, carbonyl), with carbonyl carbons appearing characteristically downfield (160-220 ppm). libretexts.org

For this compound, which has seven carbon atoms in unique environments, seven distinct peaks are expected in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ ppm) Carbon Assignment
~8 -CH₂C H₃
~15 -CH(C H₃)-
~35 -C H₂CH₃
~52 -COOC H₃
~55 -C H(CH₃)-
~165 -C OOCH₃ (Ester Carbonyl)
~200 -C (O)- (Ketone Carbonyls)

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as transition metal complexes. sciencepg.comresearchgate.net It provides detailed information on the electronic and geometric structure of coordination compounds.

Research into the coordination chemistry of related compounds has utilized ESR to great effect. Studies on copper(II) complexes with aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid have shown that these ligands react with copper(II) acetate (B1210297) to form green, fine-crystalline complexes. sciencepg.comresearchgate.netscispace.com

The ESR spectra of these Cu(II) complexes in solution are typically isotropic and display four hyperfine structure (HFS) lines, which is characteristic of mononuclear copper(II) complexes. scispace.com This evidence strongly indicates a flat-square geometry for the coordinating node around the Copper(II) ion, with a trans-[N₂O₂] arrangement of atoms. scispace.com The specific parameters of the ESR spectra, such as the g-factor and hyperfine coupling constants (a), are sensitive to the substituents on the ligand. For instance, a complex with a cyclopentanone (B42830) ring substituent (CuL¹ • NH₃) exhibits g=2.099 and a(Cu)=89.53 e, while a complex with a cyclohexane (B81311) ring substituent (CuL⁴ • NH₃) shows g=2.101 and a(Cu)=87.48 e. sciencepg.comresearchgate.net

ESR Parameters for Selected Cu(II) Complexes in Toluene Solution

Complex g-value a(Cu) (e) a(N) (e)
CuL¹ • NH₃ 2.099 89.53 12.81
CuL⁴ • NH₃ 2.101 87.48 13.02

Data sourced from studies on 5,5-dimethyl-2,4-dioxohexanoic acid methyl ester aroylhydrazone complexes. sciencepg.comresearchgate.net

ESR spectroscopy is also instrumental in studying the magnetic properties of polynuclear complexes, where multiple metal centers can interact. sciencepg.com One such phenomenon is antiferromagnetic exchange, a quantum mechanical effect where the spins of unpaired electrons on adjacent metal ions align in an antiparallel fashion. inflibnet.ac.in This cooperative interaction is often mediated by bridging ligands in a process known as superexchange. inflibnet.ac.in The strength of this interaction is quantified by the exchange parameter, J, where a negative value signifies antiferromagnetic coupling. inflibnet.ac.in

Other Spectroscopic Methods (e.g., Mass Spectrometry, FTIR for specific functional groups in academic contexts)

A comprehensive characterization of this compound also involves other key spectroscopic techniques.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molecular formula C₇H₁₀O₃), the molecular weight is 142.15 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 142. Analysis of the fragmentation pattern would provide further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sarpublication.com The spectrum for this compound would be characterized by strong absorption bands corresponding to its carbonyl groups.

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~1740 C=O Stretch (Ester)
~1720 C=O Stretch (Ketone)
1100-1300 C-O Stretch (Ester)

These combined spectroscopic methods provide a detailed and robust characterization of the molecular structure and properties of this compound and its derivatives.

Theoretical and Computational Chemistry

Theoretical and computational chemistry are powerful tools in modern chemical research, enabling the prediction of molecular properties and reactivity without the need for extensive laboratory experimentation. mdpi.com These methods are particularly valuable in the early stages of drug discovery and material science for screening and prioritizing candidate molecules. mdpi.com

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of compounds. chemintelligence.com Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds. These descriptors are crucial in assessing a molecule's "drug-likeness" and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

While specific calculated values for this compound are not available, we can examine the predicted molecular descriptors for a structurally similar compound, 3-Methyl-2,4-dioxohexanal , to illustrate the application of these metrics.

Predicted Molecular Descriptors for 3-Methyl-2,4-dioxohexanal

Descriptor Value Significance in Drug Discovery
Topological Polar Surface Area (TPSA) 51.2 Ų TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. wikipedia.org Molecules with a TPSA greater than 140 Ų are generally poor at permeating cell membranes. wikipedia.org A lower TPSA is often required for penetration of the blood-brain barrier. wikipedia.org The value for the related compound suggests good potential for cell membrane permeability.
LogP (Octanol-Water Partition Coefficient) 0.5 LogP is a measure of a molecule's lipophilicity (oil/water solubility). It influences a drug's absorption, distribution, metabolism, and excretion. Very high or very low LogP values can be detrimental to a drug's effectiveness. The value for the related compound indicates a relatively balanced hydrophilic-lipophilic character.
Number of Rotatable Bonds 3 Rotatable bonds are single, non-ring bonds that allow for conformational flexibility. A higher number of rotatable bonds can lead to a greater entropic penalty upon binding to a target. quora.com Generally, ten or fewer rotatable bonds are considered favorable for good oral bioavailability. numberanalytics.com The value for the related compound is well within this favorable range. biotechinformers.comnumberanalytics.com

This data is for the related compound 3-Methyl-2,4-dioxohexanal and is intended for illustrative purposes.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules and predicting their reactivity, stability, and the pathways of chemical reactions. mdpi.com These calculations can determine the energies of different molecular conformations, the heights of activation barriers for reactions, and the distribution of electron density, which dictates how a molecule will interact with other chemical species. rsc.org

For a β-keto ester like this compound, quantum chemical calculations could provide insight into several key areas:

Tautomerism: β-dicarbonyl compounds can exist in equilibrium between keto and enol forms. Computational methods can predict the relative stability of these tautomers, which in turn affects the molecule's reactivity. Spectroscopic evidence from related β-keto esters suggests that they predominantly exist in the keto form. nih.gov

Reactivity: The presence of multiple electrophilic carbonyl carbons and potentially nucleophilic α-carbons makes β-keto esters versatile synthetic intermediates. researchgate.netresearchgate.net Quantum chemical calculations can identify the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

Stability and Decomposition Pathways: The stability of a molecule can be assessed by calculating its total energy and the energy barriers to potential decomposition reactions. nih.gov For example, related compounds like methyl 2-oxobut-3-enoate have been shown to undergo dimerization at room temperature, a process that could be modeled computationally.

Reaction Mechanisms: When a molecule like this compound is involved in a chemical reaction, such as the Carroll rearrangement or aldol (B89426) condensations, quantum chemical calculations can elucidate the step-by-step mechanism. nih.govacs.org This includes identifying transition states and intermediates, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Catalytic Roles and Applications in Catalysis Research

Dioxoesters as Ligands in Metal-Catalyzed Reactions (e.g., regioselective alkylation with cobalt(II) and copper(II) complexes)

Dioxoesters and other 1,3-dicarbonyl compounds serve as effective nucleophiles and ligands in metal-catalyzed reactions, notably in allylic alkylations. In these reactions, the deprotonated dioxoester forms an enolate that can coordinate to a transition metal center. This coordination is a critical step in the catalytic cycle, influencing the reaction's regioselectivity and stereoselectivity.

Cobalt-catalyzed allylic alkylation provides a powerful method for forming carbon-carbon bonds. Research has demonstrated the use of well-defined tetrahedral cobalt(I) complexes for the regioselective allylic alkylation of 1,3-dicarbonyl compounds. nih.govresearchgate.netnih.govresearchgate.net These reactions typically proceed with high yields and excellent selectivity for the branched product. nih.govnih.govresearchgate.net The mechanism is understood to involve a Co(I)/Co(III) catalytic cycle, where the cobalt(I) complex activates the allylic substrate. nih.govresearchgate.netnih.govresearchgate.net The 1,3-dicarbonyl nucleophile then attacks the generated π-allyl cobalt(III) intermediate. organic-chemistry.org The choice of ligand on the cobalt center is crucial for achieving high reactivity and selectivity. organic-chemistry.org While cobalt(II) precursors are often used, they typically require reduction in situ to the active low-valent cobalt species. nih.gov

Copper-catalyzed systems are also employed for N-H alkylation with alkanes, showcasing the versatility of first-row transition metals in C-C and C-N bond formation. uni-regensburg.de The principles of ligand-metal interaction and nucleophilic attack are central to these transformations as well.

Catalyst SystemSubstrate TypeNucleophile TypeKey Features
Cobalt(I) complexes with bis(phosphine) ligandsTertiary allyl carbonates1,3-Dicarbonyl compoundsHigh regioselectivity for branched product; proceeds without an external base. nih.govresearchgate.net
Cobalt complexes with bisoxazolinephosphine (NPN) ligandRacemic allylic carbonatesMalononitrilesHigh enantiomeric excess (up to 99%) and >20:1 branched/linear regioselectivity. organic-chemistry.org

Biocatalytic Transformations Utilizing Dioxoester Substrates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Dioxoester substrates are particularly valuable in enzyme-mediated reactions for creating chiral molecules, which are crucial building blocks in the pharmaceutical industry.

Enzymes, particularly oxidoreductases, can reduce one of the carbonyl groups in a dioxoester with high chemo-, regio-, and stereoselectivity to produce chiral hydroxy carbonyl compounds. nih.govresearchgate.net This selective reduction is challenging to achieve with conventional chemical reductants, which often lead to over-reduction or a mixture of products. acs.orgnih.gov Ene reductases (EREDs), belonging to the Old Yellow Enzyme (OYE) family, have demonstrated the ability to catalyze the asymmetric monoreduction of α,β-dicarbonyl compounds. nih.govacs.org This capability allows for the synthesis of enantiomerically pure α-hydroxy carbonyls, which are valuable synthetic intermediates. nih.govacs.org

Carbonyl reductases (KREDs), also known as ketoreductases or alcohol dehydrogenases (ADHs), are a large group of enzymes that utilize NADH or NADPH as a cofactor to reduce ketones and aldehydes to alcohols. nih.govnih.gov These enzymes are widely used in the asymmetric synthesis of chiral alcohols from prochiral ketones. mdpi.comfrontiersin.org The reduction of β-keto esters, a class of compounds structurally related to dioxoesters, is a well-established application of KREDs for producing optically pure β-hydroxy esters. frontiersin.org

For instance, the reduction of dicarbonyl compounds can be highly selective. Studies on various α,β-dicarbonyl substrates using a panel of EREDs have shown that specific enzymes can achieve high conversion and excellent enantiomeric excess (ee). nih.govacs.org This highlights the potential for screening enzyme libraries to find a suitable biocatalyst for the specific reduction of a substrate like Methyl 3-methyl-2,4-dioxohexanoate.

Enzyme ClassSubstrate TypeProduct TypeKey Findings
Ene Reductases (EREDs)Aromatic α,β-dicarbonylsChiral α-hydroxy carbonylsOYE3 converted 1-phenyl-1,2-propanedione with 91% conversion and >99.9% ee. nih.govacs.org
Ene Reductases (EREDs)Aliphatic α,β-dicarbonylsChiral α-hydroxy carbonylsGluER reduced 2,3-hexanedione with 19% conversion and 83% ee. nih.govacs.org
Carbonyl Reductases (KREDs)Prochiral ketones, β-keto estersChiral alcohols, β-hydroxy estersWidely used for asymmetric synthesis; can achieve high diastereomeric and enantiomeric excess. frontiersin.orgresearchgate.net

Role in Reaction Mechanism Studies (e.g., catalytic role of protic solvents in re-enolization)

The behavior of dioxoesters in solution, particularly their keto-enol tautomerism, is fundamental to understanding their reactivity and the mechanisms of reactions in which they participate. The interconversion between the keto and enol forms is a critical step, and solvents can play a crucial, often catalytic, role in this process. fiveable.memasterorganicchemistry.com

Protic solvents, such as water and alcohols, can significantly influence the position of the keto-enol equilibrium. fiveable.meresearchgate.net Generally, polar solvents tend to favor the keto tautomer, which is often more polar. missouri.eduvalpo.edu More importantly, protic solvents can facilitate the tautomerization process by acting as proton donors and acceptors. masterorganicchemistry.commdpi.comkhanacademy.org This solvent-assisted proton transfer is essential for the re-enolization step, where a deprotonated intermediate is converted back into its enol form.

The mechanism of solvent-catalyzed enolization can occur via acid- or base-catalyzed pathways:

Acid-Catalyzed: The carbonyl oxygen is protonated by the solvent, followed by deprotonation at the alpha-carbon by a solvent molecule. fiveable.memasterorganicchemistry.com

Base-Catalyzed: The alpha-carbon is deprotonated by a solvent molecule (acting as a base), forming an enolate, which is then protonated on the oxygen by the solvent. fiveable.memasterorganicchemistry.com

The rate of this interconversion can be affected by the solvent's polarity and its hydrogen-bonding capabilities. stackexchange.com In non-polar, aprotic solvents, the enol form can be stabilized by strong intramolecular hydrogen bonding, whereas in protic solvents, this internal bond is disrupted in favor of hydrogen bonding with the solvent. researchgate.netstackexchange.com Understanding these solvent effects is crucial for controlling reaction pathways and optimizing conditions in syntheses involving dioxoester substrates.

Applications As Synthetic Building Blocks in Complex Molecule Synthesis

Precursors for Terpenoid and Cyclohexenone Derivatives

The carbon skeleton of Methyl 3-methyl-2,4-dioxohexanoate is well-suited for constructing six-membered rings, which are foundational structures in many natural products, including terpenoids and steroids. The primary reaction for this purpose is the Robinson annulation.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a cyclohexenone ring. masterorganicchemistry.com It involves a tandem sequence of a Michael addition of a nucleophilic donor to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. jove.comlibretexts.orglibretexts.org The nucleophilic donor is typically an enolate derived from a β-dicarbonyl compound, such as a β-diketone or a β-ketoester, making compounds like this compound ideal candidates for this role. libretexts.org

For instance, the Wieland-Miescher ketone, a classic building block in the total synthesis of steroids and terpenoids, is prepared via a Robinson annulation where a β-diketone (2-methyl-1,3-cyclohexanedione) serves as the nucleophile. masterorganicchemistry.comlibretexts.org By analogy, the enolate of this compound could be reacted with various α,β-unsaturated ketones (Michael acceptors) to generate a diverse array of substituted cyclohexenone derivatives. These derivatives are valuable intermediates for higher terpenoids, which are built from C5 isoprene (B109036) units, and other complex cyclic systems. nih.gov The biosynthesis of C5 to C20 terpenoid compounds often involves complex cyclizations that can be mimicked and scaled in the lab using such synthetic strategies. nih.govrsc.orgrsc.org

While specific examples detailing the use of this compound as a C20 synthon or in the synthesis of specific molecules like deoxytrisporone are not prominent in the literature, its structural capacity as a Michael donor in Robinson annulations positions it as a potential precursor for these classes of compounds.

Intermediates in Medicinal Chemistry Scaffolds

The reactive nature of dicarbonyl compounds is frequently exploited in medicinal chemistry to build molecular scaffolds that form the core of therapeutic agents.

Statins are a major class of cholesterol-lowering drugs that act by inhibiting HMG-CoA reductase. A key structural feature of many synthetic statins, such as rosuvastatin (B1679574) and atorvastatin, is a dihydroxy heptanoic acid side chain. The synthesis of this chiral side chain is a critical challenge, and β-dicarbonyl compounds are essential intermediates.

Specifically, the synthesis often employs esters of 3,5-dioxohexanoate , a structural isomer of the title compound. For example, tert-butyl 6-bromo-3,5-dioxohexanoate is a known precursor. [Previous search 2, 10] The 3,5-dioxo arrangement is crucial as it allows for stereoselective enzymatic reductions at both the C3 and C5 ketone positions to yield the desired (3R, 5S) dihydroxy configuration, which is the biologically active form. [Previous search 3] The structural arrangement of this compound, with its 2,4-dioxo functionality, does not directly lend itself to the synthesis of the characteristic statin side chain in the same manner as its 3,5-dioxo isomer.

The 4-hydroxy-2-pyrone ring is a structural motif present in numerous biologically active natural products and serves as a versatile synthetic intermediate. [Previous search 4] Compounds containing this scaffold can be synthesized using β,δ-diketoesters as key precursors.

A demonstrated synthetic route involves the methoxycarbonylation of a 3-substituted pentane-2,4-dione to create a β,δ-diketo ester intermediate. [Previous search 1] This intermediate undergoes a base-mediated intramolecular cyclization and condensation to form the final 5-substituted 4-hydroxy-6-methyl-2-pyrone (B586867) ring system. [Previous search 1] this compound is itself a β,δ-diketoester. Through a similar base-catalyzed intramolecular cyclization, it could theoretically serve as a direct precursor to 4-hydroxy-3,6-dimethyl-2-pyrone, a substituted heterocyclic compound with potential biological activity.

Starting Material ClassKey IntermediateProduct Class
3-Substituted pentane-2,4-dioneβ,δ-Diketo ester5-Substituted 4-hydroxy-6-methyl-2-pyrone
This compound(Direct Precursor)Substituted 4-hydroxy-2-pyrone

Synthesis of Fluorinated Multi-carbonyl Systems for Enhanced Pharmaceutical Properties

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comtcichemicals.com The active methylene (B1212753) group in β-dicarbonyl compounds, situated between the two carbonyls, is acidic and can be readily deprotonated to form an enolate, which can then react with an electrophilic fluorine source.

For β-ketoesters, enantioselective fluorination of the α-position (the active methylene carbon) is a well-developed methodology. mdpi.com This is typically achieved using electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral catalyst. mdpi.com this compound possesses a similar active methylene group at the C3 position, flanked by two carbonyl groups. This makes it an excellent substrate for regioselective fluorination. Reaction with an electrophilic fluorine source would yield Methyl 3-fluoro-3-methyl-2,4-dioxohexanoate. Such fluorinated multi-carbonyl systems are valuable building blocks for creating novel pharmaceuticals with potentially improved properties. olemiss.edu

Reagent TypeExample ReagentPotential Product from this compound
Electrophilic Fluorinating AgentN-Fluorobenzenesulfonimide (NFSI)Methyl 3-fluoro-3-methyl-2,4-dioxohexanoate
Nucleophilic Fluorinating AgentDiethylaminosulfur trifluoride (DAST)(Reacts with hydroxyls, less applicable here)

Utility in Polyketide Model Studies for Natural Product Synthesis

Polyketides are a large and structurally diverse class of natural products, many of which have important medicinal applications, including as antibiotics (actinorhodin) and cholesterol-lowering agents (lovastatin). [Previous search 12] They are biosynthesized by large enzyme complexes known as polyketide synthases (PKSs). Type III PKSs, in particular, use a relatively simple homodimeric protein to construct complex molecular scaffolds through iterative condensation of small acyl-CoA thioester units. [Previous search 11, 12]

Understanding the mechanisms of PKSs is crucial for harnessing their biosynthetic power to create novel "unnatural" natural products. Simple, stable molecules that mimic the growing polyketide chain are essential tools for these investigations. This compound, with its linear carbon chain and alternating carbonyl groups, serves as an excellent model of a polyketide intermediate. It can be used in in vitro studies with isolated PKS enzymes or in theoretical modeling to probe substrate specificity, reaction mechanisms, and the factors controlling cyclization and product release. Its structure represents a simple triketide methyl ester, making it a valuable tool for studying the fundamental chemistry of polyketide biosynthesis.

Biochemical Interactions and Enzymatic Pathways in Vitro Studies

Substrate Recognition and Metabolism by Polyketide Reductases

Polyketide reductases (PKRs) are critical enzymes in the biosynthesis of polyketides, a diverse group of natural products. helsinki.fi The recognition and metabolism of dioxoester compounds are exemplified by the actions of GERBERA REDUCTASE 1 (GRED1) and GRED2, two enzymes from Gerbera hybrida. researchgate.net These enzymes are orthologues of the Arabidopsis thaliana tetraketide α-pyrone reductase 2 (AtTKPR2). helsinki.fi While initially associated with the biosynthesis of sporopollenin (B1173437), a key component of pollen walls, GRED1 and GRED2 have been recruited for defense-related pathways. helsinki.finih.gov

In vitro assays have demonstrated that GRED1 and GRED2 can reduce linear triketide intermediates. nih.gov Although the natural substrate is a CoA-bound intermediate, studies have successfully used analogs to probe enzyme activity. researchgate.netnih.gov Specifically, Methyl 3,5-dioxohexanoate, a methyl ester analog of the linear triketide product of gerbera 2-pyrone synthase 1 (G2PS1), was tested as a substrate. Both GRED1 and GRED2 demonstrated the ability to reduce this compound in the presence of a necessary cofactor. nih.gov This indicates that the enzymes recognize the linear β-dicarbonyl structure, a key feature also present in Methyl 3-methyl-2,4-dioxohexanoate, suggesting it could be a potential substrate for similar reductases. The regiospecific reduction of a carbonyl group to a hydroxyl group is the defining step catalyzed by these ketoreductases. nih.gov

EnzymeSource OrganismFunctionModel Substrate
GRED1 Gerbera hybridaPolyketide reduction in parasorboside (B1228848) biosynthesisMethyl 3,5-dioxohexanoate nih.gov
GRED2 Gerbera hybridaPolyketide reduction in parasorboside biosynthesisMethyl 3,5-dioxohexanoate nih.gov
GTKPR1 Gerbera hybridaPredominant reductase in sporopollenin biosynthesisTetraketide intermediates nih.gov
AtTKPR2 Arabidopsis thalianaMinor reductase in sporopollenin biosynthesisTetraketide intermediates helsinki.fi

NADPH-Dependent Reduction Mechanisms in Biosynthetic Pathways

The reduction of polyketide intermediates by enzymes like GRED1 and GRED2 is a cofactor-dependent process. Specifically, these enzymes rely on Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH) as the electron donor for the reductive catalysis. researchgate.netnih.gov NADPH is a universal currency for anabolic reduction reactions in cells, providing the necessary reducing power for the biosynthesis of complex molecules. nih.gov

In the context of parasorboside biosynthesis in Gerbera hybrida, GRED1 and GRED2 perform the second reduction step. researchgate.netnih.gov This reaction occurs on the linear triketide intermediate before it undergoes lactonization (ring formation). nih.gov Enzyme assays confirmed this NADPH dependency; the reduction of the model substrate, Methyl 3,5-dioxohexanoate, was monitored by the consumption of NADPH, measured as a decrease in absorbance at 340 nm. researchgate.netnih.gov The reaction did not proceed in the absence of NADPH, confirming its essential role in the catalytic mechanism. nih.gov This NADPH-dependent reduction of a keto group to a hydroxyl group is a fundamental step that dictates the final structure and stereochemistry of the resulting polyketide. acs.org

Methodologies for In Vitro Metabolic Pathway Elucidation

Elucidating the complex, multi-step pathways of secondary metabolism relies on a suite of advanced analytical techniques. These in vitro methods allow researchers to identify substrates, intermediates, and final products while characterizing the enzymes involved.

Radiolabeled Analogs: One powerful technique involves the use of radioactive isotopes to label potential substrates. creative-proteomics.com In studies of GRED1 and GRED2, radiolabeled precursors were used in enzyme assays. The resulting products were then separated and visualized using techniques like thin-layer chromatography (TLC) and autoradiography, which detects the radioactivity. nih.gov This method provides high sensitivity and allows for the direct tracking of a molecule through a reaction or pathway, confirming that a suspected substrate is indeed being modified by the enzyme. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone of modern metabolomics for identifying and quantifying metabolites. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of tandem mass spectrometry. nih.gov In metabolic studies, cell extracts or in vitro reaction mixtures are analyzed to generate metabolite profiles. protocols.io By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of detected compounds to known standards or databases, researchers can identify intermediates and products. nih.gov LC-MS/MS is particularly valuable for confirming the identity of products from enzyme assays and for screening potential substrates without the need for radiolabeling. nih.govnih.gov

MethodologyApplication in Pathway ElucidationKey Advantages
Radiolabeled Analogs Tracking substrates through enzymatic reactions; Visualizing reaction products. nih.govHigh sensitivity; Direct evidence of substrate conversion. creative-proteomics.com
LC-MS/MS Identifying and quantifying metabolites in complex mixtures; Structural elucidation of unknown products. nih.govnih.govHigh selectivity and sensitivity; Provides structural information; High-throughput capabilities. nih.govspringernature.com
Enzyme Assays Determining enzyme activity and substrate specificity; Investigating cofactor dependency (e.g., NADPH consumption). nih.govDirect measurement of enzyme function; Allows for characterization of kinetic parameters.

Interaction with Biomolecules and Potential Modulation of Biological Functions

Direct research on the interaction of this compound with a wide range of biomolecules is not extensively documented in publicly available literature. The primary known interaction is its potential role as a substrate for enzymes, as inferred from studies on analogous compounds.

The interaction between a substrate like Methyl 3,5-dioxohexanoate and a polyketide reductase like GRED1 is a highly specific biomolecular event. nih.gov The enzyme's active site must accommodate the substrate in a precise orientation to facilitate the NADPH-dependent reduction of a specific carbonyl group. nih.gov This interaction is fundamental to its biological processing and integration into a biosynthetic pathway. Beyond its role as a metabolic intermediate, there is limited information regarding its ability to modulate the function of other proteins, such as receptors or signaling molecules, or its interactions with non-protein biomolecules like nucleic acids or lipids. The biological activity of related compounds, however, suggests that such small molecules can possess significant pharmacological properties. For instance, various polyketide derivatives function as antibiotics, antifungals, and anticancer agents, activities that stem from their specific interactions with biological macromolecules. rsc.org

Q & A

Basic: How can researchers optimize the synthesis of Methyl 3-methyl-2,4-dioxohexanoate to improve yield and purity?

To optimize synthesis, focus on reaction conditions such as temperature, solvent selection, and catalyst efficiency. For example, esterification reactions often require acidic or basic catalysts (e.g., HCl in dioxane, as in ) . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Adjust stoichiometric ratios of precursors (e.g., diketones and methylating agents) to minimize side products. highlights achieving a 79% yield for a structurally similar ester by controlling reaction time and purification steps (recrystallization or distillation) .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm molecular structure via chemical shifts and coupling constants (e.g., 1^1H-NMR for methyl and carbonyl groups, 13^{13}C-NMR for keto-enol tautomerism) .
  • GC/MS : For determining molecular weight and fragmentation patterns (e.g., identifying characteristic ions like [M+H]+^+) .
  • Elemental Analysis : To validate empirical formulas (e.g., C8_8H12_{12}O4_4) and assess purity .
  • Melting Point Analysis : To verify consistency with literature values and detect impurities .

Advanced: How does keto-enol tautomerism influence the reactivity of this compound in nucleophilic reactions?

The presence of two adjacent carbonyl groups allows keto-enol tautomerism, which can enhance nucleophilic attack at the α-carbon. For example, enol forms may react with electrophiles like Grignard reagents or participate in Michael additions. Studies on 3-methyl-2,4-pentanedione ( ) show that tautomeric equilibrium depends on solvent polarity and pH, with enol content increasing in non-polar solvents . Researchers should characterize tautomeric ratios via 1^1H-NMR (e.g., enolic proton at δ 12–15 ppm) and adjust reaction conditions to favor the desired tautomer .

Advanced: What strategies can resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate NMR, IR, and MS data to confirm functional groups.
  • Computational Modeling : Compare experimental 1^1H-NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G** level, as in ) .
  • Crystallography : Resolve ambiguous structures via X-ray diffraction (if crystals are obtainable).
  • Control Experiments : Re-synthesize derivatives under inert atmospheres to exclude oxidation artifacts .

Advanced: How can this compound be utilized in studying enzyme interactions, such as with DPP-4?

While direct evidence is limited, structurally related diketones (e.g., 3-oxo-α-ionol in ) bind to enzymes like DPP-4 via hydrogen bonding and hydrophobic interactions . To study such interactions:

  • Molecular Docking : Use software like AutoDock to predict binding modes.
  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates.
  • Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to quantify binding energetics.

Advanced: What catalytic systems are effective for asymmetric synthesis of this compound analogs?

Chiral catalysts like organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) can induce asymmetry. demonstrates the use of chiral amines in esterification reactions . Optimize enantiomeric excess (ee) by:

  • Screening solvent polarity (e.g., THF vs. DMSO).
  • Varying catalyst loading (1–10 mol%).
  • Monitoring ee via chiral HPLC or polarimetry.

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Management : Segregate hazardous waste (e.g., ketone-containing byproducts) for professional disposal .

Advanced: How does oxidative stability of this compound impact its storage and reaction conditions?

Diketones are prone to oxidation under aerobic conditions. shows peroxynitrite-mediated oxidation of similar compounds to form carboxylates . To enhance stability:

  • Store under nitrogen or argon.
  • Add antioxidants (e.g., BHT) to solutions.
  • Avoid prolonged exposure to light or heat.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.